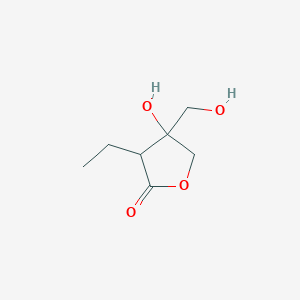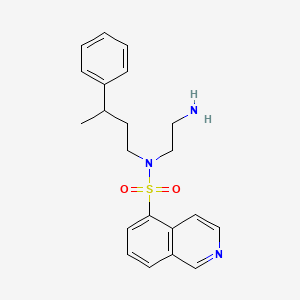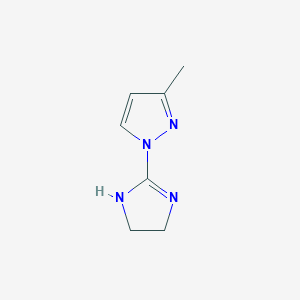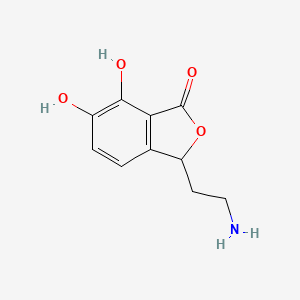
2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI): is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with ethyl, hydroxy, and hydroxymethyl substituents. It is of interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from an ethyl-substituted dihydroxy compound, cyclization can be induced using a dehydrating agent such as sulfuric acid or phosphoric acid. The reaction typically requires controlled temperatures to ensure the formation of the desired furanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the compound in high purity. Industrial methods may also employ catalysts to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxy groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of more saturated furanone derivatives.
Substitution: Formation of various substituted furanones depending on the nucleophile used.
Applications De Recherche Scientifique
2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of flavor and fragrance compounds due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of key enzymes in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2(3H)-Furanone, 4-hydroxy-3-methyl-: Another furanone derivative with similar structural features but different substituents.
2(3H)-Furanone, 5-methyl-: A simpler furanone with a single methyl substituent.
Comparison:
Structural Differences: The presence of different substituents (ethyl, hydroxy, hydroxymethyl) in 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) makes it unique compared to other furanones.
Biological Activity: The specific substituents can influence the compound’s biological activity, making it more or less potent in various applications.
Chemical Reactivity: The different functional groups can affect the compound’s reactivity in chemical reactions, leading to different products and reaction pathways.
Propriétés
Numéro CAS |
549545-97-3 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-ethyl-4-hydroxy-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C7H12O4/c1-2-5-6(9)11-4-7(5,10)3-8/h5,8,10H,2-4H2,1H3 |
Clé InChI |
IVUVQLGQSITTTA-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)OCC1(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)





![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)



